molecular formula C15H10F4N2O4S B14815048 N-({4-[(difluoromethyl)sulfonyl]phenyl}carbamoyl)-2,6-difluorobenzamide

N-({4-[(difluoromethyl)sulfonyl]phenyl}carbamoyl)-2,6-difluorobenzamide

Cat. No.: B14815048
M. Wt: 390.3 g/mol
InChI Key: VQCXSQAULZDUSK-UHFFFAOYSA-N
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Description

N-((4-((difluoromethyl)sulfonyl)phenyl)carbamoyl)-2,6-difluorobenzamide is a synthetic organic compound characterized by the presence of difluoromethyl and sulfonyl functional groups

Properties

Molecular Formula

C15H10F4N2O4S

Molecular Weight

390.3 g/mol

IUPAC Name

N-[[4-(difluoromethylsulfonyl)phenyl]carbamoyl]-2,6-difluorobenzamide

InChI

InChI=1S/C15H10F4N2O4S/c16-10-2-1-3-11(17)12(10)13(22)21-15(23)20-8-4-6-9(7-5-8)26(24,25)14(18)19/h1-7,14H,(H2,20,21,22,23)

InChI Key

VQCXSQAULZDUSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)C(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-((difluoromethyl)sulfonyl)phenyl)carbamoyl)-2,6-difluorobenzamide typically involves multiple steps, including the introduction of difluoromethyl and sulfonyl groups. One common method involves the reaction of 4-aminobenzenesulfonyl fluoride with difluoromethylating agents under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((4-((difluoromethyl)sulfonyl)phenyl)carbamoyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-((4-((difluoromethyl)sulfonyl)phenyl)carbamoyl)-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-((4-((difluoromethyl)sulfonyl)phenyl)carbamoyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-((difluoromethyl)sulfonyl)phenyl)carbamoyl)-β-alanine
  • N-difluoromethyl carbamoyl fluorides
  • Difluoromethylated aromatic compounds

Uniqueness

N-((4-((difluoromethyl)sulfonyl)phenyl)carbamoyl)-2,6-difluorobenzamide is unique due to the presence of both difluoromethyl and sulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for specific molecular interactions, making it valuable for various applications.

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